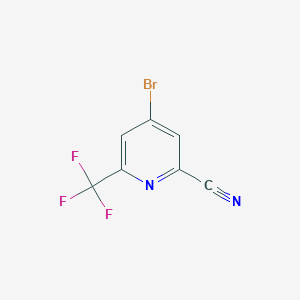

4-Bromo-6-(trifluoromethyl)picolinonitrile

Description

BenchChem offers high-quality 4-Bromo-6-(trifluoromethyl)picolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-(trifluoromethyl)picolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H2BrF3N2 |

|---|---|

Molecular Weight |

251.00 g/mol |

IUPAC Name |

4-bromo-6-(trifluoromethyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C7H2BrF3N2/c8-4-1-5(3-12)13-6(2-4)7(9,10)11/h1-2H |

InChI Key |

DJHCLJZOYOJTHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C#N)C(F)(F)F)Br |

Origin of Product |

United States |

Significance of Halogenated Picolinonitriles in Contemporary Chemical Research

Halogenated picolinonitriles are a class of compounds that have garnered significant attention in modern chemical research due to the unique properties conferred by the halogen substituent. The presence of a halogen, such as bromine, on the pyridine (B92270) nitrile scaffold introduces several key features.

Firstly, the halogen atom acts as a versatile synthetic handle. It can be readily displaced or participate in a wide array of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This capability allows for the straightforward introduction of various carbon, nitrogen, and oxygen-based substituents, providing a powerful tool for molecular diversification.

Strategic Importance of the Trifluoromethyl Group in Pyridine Chemistry for Synthetic Applications

The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal and agrochemical chemistry, and its incorporation into a pyridine (B92270) ring offers substantial advantages for synthetic applications. nbinno.comresearchoutreach.org The unique properties of the -CF3 group are instrumental in optimizing the characteristics of the final molecule. nih.gov

Key contributions of the trifluoromethyl group include:

Enhanced Lipophilicity : The -CF3 group is highly lipophilic, which can significantly improve a molecule's ability to cross biological membranes, leading to better absorption and distribution within an organism. nbinno.comnbinno.com

Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation. nbinno.com This often results in a longer biological half-life for drugs containing this moiety. nbinno.com

Modulation of Electronic Properties : As a potent electron-withdrawing group, the -CF3 substituent can drastically alter the electron density of the pyridine ring. nbinno.com This electronic modulation affects the molecule's acidity (pKa), hydrogen bonding capacity, and binding affinity to biological targets. nbinno.com

The strategic placement of a trifluoromethyl group on a pyridine scaffold is a widely used strategy to enhance the efficacy and pharmacokinetic profiles of bioactive compounds. nbinno.comresearchgate.net Many commercialized agrochemicals and pharmaceuticals incorporate the trifluoromethylpyridine structure to leverage these beneficial effects. researchoutreach.orgnih.gov

| Property Enhanced by -CF3 Group | Impact on Molecular Behavior |

| Lipophilicity | Improves absorption and ability to cross cell membranes. nbinno.comnbinno.com |

| Metabolic Stability | Increases resistance to enzymatic degradation, prolonging half-life. nbinno.com |

| Electron-Withdrawing Nature | Modifies pKa and binding affinity to target proteins. nbinno.comnbinno.com |

| Binding Affinity | Can enhance interactions with biological targets. nbinno.com |

Overview of Nitrile Functionality Reactivity in Heterocyclic Systems

De Novo Synthesis Strategies for Pyridine Core Construction

De novo synthesis involves the assembly of the heterocyclic ring from acyclic precursors. researchgate.netillinois.edu These methods are advantageous for creating highly functionalized pyridines that might be difficult to access through simple substitution reactions on the parent heterocycle.

The construction of the pyridine-2-carbonitrile (B1142686) core can be achieved through various cyclization strategies. One of the most powerful and atom-economical methods is the transition-metal-catalyzed [2+2+2] cycloaddition reaction of alkynes and nitriles. researchgate.net This approach allows for the efficient assembly of multi-substituted pyridines from simple building blocks. For instance, a cobalt catalyst can mediate the reaction between a diyne and a nitrile to form the pyridine ring. researchgate.net To generate a pattern relevant to the target molecule, one might envision the cycloaddition of a suitably substituted diyne with a cyanating agent or a cyano-containing building block.

Another classical approach is the condensation of carbonyl compounds with ammonia (B1221849) or an ammonia equivalent. researchgate.netillinois.edu The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, though this typically yields dihydropyridines that require subsequent oxidation. researchgate.net Modifications of these condensation reactions using precursors containing a nitrile group, such as β-aminocrotononitrile, have been developed to directly synthesize polysubstituted cyanopyridines. researchgate.net

The following table summarizes a general cyclization approach for forming substituted pyridines.

| Precursors | Reagents/Catalyst | Product Type | Ref. |

| Diynes, Nitriles | Cobalt complexes | Multi-substituted pyridines | researchgate.net |

| β-aminocrotononitrile, Malononitrile derivatives | Base (e.g., Et3N) | Polysubstituted 2-pyridinethiones (precursors to nitriles) | researchgate.net |

| Acetylene dicarboxylates, β-amino alcohols | N/A (forms oxazinone intermediate) | Polysubstituted pyridines (via cycloaddition/cycloreversion) | nih.gov |

Achieving the specific 4-bromo-6-trifluoromethyl substitution pattern during a de novo synthesis requires careful selection of starting materials where the necessary functional groups are already in place. The regioselectivity of the cyclization is dictated by the nature of the acyclic precursors.

In transition-metal-catalyzed cycloadditions, the regiochemical outcome can often be controlled by the steric and electronic properties of the substituents on the alkyne and nitrile components. researchgate.net For example, starting with a trifluoromethyl-containing alkyne could position the CF3 group at the desired location in the final pyridine ring. Similarly, a bromine atom could be incorporated into one of the acyclic precursors.

In condensation-based syntheses, the final substitution pattern is a direct reflection of the starting materials. For instance, a synthesis could theoretically start from a trifluoromethylated 1,3-dicarbonyl compound and a brominated component to embed these groups into the final ring structure. However, the availability and stability of such highly functionalized and reactive precursors can be a significant challenge. illinois.edu

Functional Group Interconversion Pathways

A more common and often more practical approach to synthesizing complex molecules like 4-Bromo-6-(trifluoromethyl)picolinonitrile is to start with a simpler, commercially available pyridine derivative and introduce the required functional groups sequentially.

Regioselective halogenation is a key step in modifying a pyridine scaffold. To synthesize the target compound via this route, one might start with 6-(trifluoromethyl)picolinonitrile and introduce a bromine atom at the C-4 position. Direct halogenation of pyridine rings can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. However, specialized reagents and conditions have been developed to achieve this.

The use of N-halosuccinimides (NBS for bromination) is a well-established method for the halogenation of various aromatic and heteroaromatic compounds. organic-chemistry.orgnih.gov The reaction can be promoted by using unique solvents like hexafluoroisopropanol (HFIP), which enhances the reactivity of the halogenating agent and allows for mild reaction conditions without the need for additional catalysts. organic-chemistry.org This method offers high regioselectivity, which is crucial for functionalizing a specific position on the pyridine ring. nih.gov

| Substrate Example | Reagent | Conditions | Product | Ref. |

| Electron-rich arenes/heterocycles | N-Bromosuccinimide (NBS) | Hexafluoroisopropanol (HFIP) | Bromo-substituted arenes/heterocycles | organic-chemistry.org |

| Imidazo[1,2-a]pyridines | Sodium bromite (B1237846) (NaBrO2) | Acetic Acid (AcOH) | 3-Bromo-imidazo[1,2-a]pyridines | nih.gov |

The introduction of a trifluoromethyl (CF3) group is a critical transformation in the synthesis of many modern pharmaceuticals and agrochemicals. wikipedia.org This is often achieved through the cross-coupling of a halogenated pyridine with a trifluoromethyl source. A plausible precursor for the target molecule would be 4-bromo-picolinonitrile, which could then undergo trifluoromethylation. However, a more common route involves the trifluoromethylation of a bromo- or iodo-pyridine precursor.

Copper-catalyzed trifluoromethylation is a widely used method. organic-chemistry.orgnih.gov For instance, a bromopyridine can be reacted with a trifluoromethyl source such as fluoroform-derived CuCF3 or trimethylsilyl-trifluoromethane (TMSCF3) in the presence of a copper catalyst. organic-chemistry.org These reactions often proceed under mild conditions and show good functional group tolerance. organic-chemistry.org Palladium-catalyzed reactions have also been developed, which can be effective for trifluoromethylating aryl bromides. nih.gov Electrophilic trifluoromethylating agents, such as Umemoto reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts), are also employed to introduce the CF3 group onto aromatic rings. wikipedia.orggoogle.com

| Substrate | Reagent(s) | Catalyst/Conditions | Product Type | Ref. |

| Aryl/Heteroaryl Halides | Fluoroform-derived CuCF3 | Ligandless, 23–50°C | Trifluoromethylated arenes/heteroarenes | organic-chemistry.org |

| Bromoaromatic compounds | (CF3SO2)2O, Zn, KF | Palladium complex, Micellar media | Trifluoromethylated aromatics | nih.gov |

| Bromopyridine compounds | Fluoro-S-(trifluoromethyl)-dibenzothiophene salt | Copper powder, 70-100°C | Trifluoromethylpyridine | google.com |

| Alkoxy-iodopyridines | TMSCF3, KF, Trimethyl borate | CuI, Phenanthroline, 60°C | Trifluoromethylated alkoxypyridines | nih.gov |

The final functional group, the nitrile, can be introduced onto a pre-formed 4-bromo-6-(trifluoromethyl)pyridine ring. A common and effective method for installing a nitrile group is through the dehydration of a primary amide. libretexts.orgpressbooks.pub In this pathway, a 4-bromo-6-(trifluoromethyl)picolinamide precursor would be treated with a dehydrating agent such as thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), or phosphorus oxychloride (POCl3) to yield the corresponding picolinonitrile. libretexts.orgpressbooks.pub

Another well-established route is the Sandmeyer reaction, which involves the diazotization of an aminopyridine precursor (e.g., 2-amino-4-bromo-6-(trifluoromethyl)pyridine) with a nitrite (B80452) source, followed by treatment with a cyanide salt, typically copper(I) cyanide. This method provides a reliable way to convert an amino group to a nitrile group. Furthermore, the direct cyanation of pyridine N-oxides or halogenated pyridines using cyanide reagents offers alternative pathways.

The following table summarizes common methods for nitrile formation.

| Precursor Type | Reagent(s) | General Conditions | Product | Ref. |

| Primary Amide (R-CONH2) | Thionyl chloride (SOCl2) or POCl3 | Inert solvent | Nitrile (R-CN) | pressbooks.pub |

| Primary Alkyl Halide (R-X) | Sodium cyanide (NaCN) | SN2 conditions (e.g., DMSO) | Nitrile (R-CN) | libretexts.org |

| Aryl Diazonium Salt (Ar-N2+) | Copper(I) cyanide (CuCN) | Aqueous solution | Aryl Nitrile (Ar-CN) | N/A |

An in-depth analysis of synthetic strategies reveals the chemical versatility of 4-Bromo-6-(trifluoromethyl)picolinonitrile, a significant compound in modern organic synthesis. The methodologies for its creation and the synthesis of its analogs are centered on advanced catalytic processes that allow for precise molecular construction.

Role of 4 Bromo 6 Trifluoromethyl Picolinonitrile As a Versatile Synthetic Building Block

Precursor in the Synthesis of Functionalized Pyridine (B92270) Derivatives

The reactivity of 4-Bromo-6-(trifluoromethyl)picolinonitrile is dominated by the chemical properties of its two primary functional groups: the bromo substituent and the nitrile moiety. The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, while the nitrile group can undergo a wide range of transformations, including hydrolysis, reduction, and cycloaddition reactions. libretexts.orgnih.govlibretexts.org This dual reactivity allows for the systematic derivatization of the pyridine core.

The presence of both a bromo and a nitrile group on the pyridine ring allows for the introduction of a wide array of substituents at two distinct positions, leading to a diverse library of pyridine analogs.

The bromine atom at the C-4 position is particularly amenable to palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond by reacting the bromo-pyridine with various organoboronic acids. organic-chemistry.org This reaction is highly efficient for introducing aryl, heteroaryl, vinyl, and even alkyl groups at this position, significantly expanding the molecular diversity achievable from this single precursor. organic-chemistry.orgmdpi.com Furthermore, the bromo group can be replaced by various nucleophiles, such as amines, alcohols, and thiols, through nucleophilic aromatic substitution (SNAr) reactions, providing access to another class of functionalized pyridines.

The nitrile group at the C-2 position offers a separate set of synthetic transformations. It can be hydrolyzed under acidic or basic conditions to yield the corresponding picolinic acid derivative. chemistrysteps.comebsco.com Alternatively, it can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to furnish an aminomethylpyridine. libretexts.org The nitrile's electrophilic carbon atom can also be attacked by organometallic reagents, such as Grignard reagents, to produce ketones after a hydrolysis workup. chemistrysteps.com

The following table summarizes some of the key transformations for preparing diverse pyridine analogs from 4-Bromo-6-(trifluoromethyl)picolinonitrile.

| Position | Reaction Type | Reagent(s) | Resulting Functional Group |

| C-4 | Suzuki-Miyaura Coupling | R-B(OH)₂ / Pd catalyst / Base | R (Aryl, Vinyl, Alkyl, etc.) |

| C-4 | Buchwald-Hartwig Amination | R₂NH / Pd catalyst / Base | -NR₂ |

| C-4 | Nucleophilic Substitution | R-OH / Base | -OR |

| C-2 | Hydrolysis | H₃O⁺ or OH⁻, H₂O | -COOH |

| C-2 | Reduction | LiAlH₄ then H₂O | -CH₂NH₂ |

| C-2 | Grignard Reaction | R-MgBr then H₃O⁺ | -C(O)R |

This table is interactive. You can sort and filter the data.

The true synthetic power of 4-Bromo-6-(trifluoromethyl)picolinonitrile is realized when the reactions at the bromo and nitrile positions are combined in sequential synthetic routes. This approach allows for the construction of highly elaborate and polyfunctionalized pyridine scaffolds. For example, a Suzuki coupling reaction could first be performed at the C-4 position to introduce a complex aryl group. Subsequently, the nitrile group at the C-2 position of the newly formed biaryl-pyridine derivative could be hydrolyzed to a carboxylic acid. This two-step process transforms the starting material into a 4-aryl-6-(trifluoromethyl)picolinic acid, a scaffold with multiple points for further derivatization, making it a valuable intermediate for complex molecule synthesis.

Intermediate in the Formation of Fused Heterocyclic Systems

Beyond simple functionalization, 4-Bromo-6-(trifluoromethyl)picolinonitrile is a precursor for building more complex, multi-cyclic structures. The nitrile and bromo groups can participate in cyclization reactions to form fused heterocyclic systems, which are common cores in many biologically active molecules.

The classical Richter cinnoline (B1195905) synthesis involves the diazotization of an o-alkynyl aniline, which then undergoes cyclization to form a cinnoline ring. innovativejournal.inwikipedia.org While 4-Bromo-6-(trifluoromethyl)picolinonitrile is not a direct substrate for this reaction, it can be envisioned as a precursor to a substrate for a modified, or "Richter-type," cyclization.

A plausible synthetic pathway would involve several steps. First, the bromine atom at the C-4 position could be converted into an alkyne moiety via a Sonogashira coupling. Next, the nitrile group at the C-2 position would need to be transformed into a group that can generate a diazonium salt, such as an amino group. This could be achieved through reduction of the nitrile. The resulting 2-amino-4-alkynyl-6-(trifluoromethyl)pyridine could then, in principle, undergo a Richter-type cyclization upon diazotization to form a highly substituted, fused pyridocinnoline system. Modified Richter cyclizations starting from aryltriazenes have been shown to be effective for forming 4-halocinnolines, demonstrating the feasibility of such ring-closing strategies. researchgate.net

The reactivity of the nitrile group is central to the formation of various other fused pyridine heterocycles. For instance, functionalized pyridine carbonitriles are known starting materials for the synthesis of pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. nih.gov A typical strategy involves first converting the bromo group of 4-Bromo-6-(trifluoromethyl)picolinonitrile into a nucleophilic group, such as an amino or hydrazinyl substituent. This new group can then react with a suitable bifunctional reagent, with the nitrile participating as the electrophilic partner in an intramolecular cyclization to close the second ring and form the fused bicyclic system. nih.gov

The following table outlines potential fused heterocyclic systems accessible from derivatives of 4-Bromo-6-(trifluoromethyl)picolinonitrile.

| Starting Derivative (from C-4 position) | Cyclization Partner | Resulting Fused System |

| 4-Amino-picolinonitrile | Formic Acid, Urea, etc. | Pyrido[2,3-d]pyrimidine |

| 4-Hydrazinyl-picolinonitrile | Acetic Acid, etc. | Pyrazolo[3,4-b]pyridine |

| 4-Amino-picolinonitrile | Malononitrile | 1,8-Naphthyridine |

This table is interactive. You can sort and filter the data.

Applications in the Generation of Advanced Chemical Intermediates

The trifluoromethylpyridine (TFMP) moiety is a privileged structure in modern chemistry, particularly in the development of agrochemicals and pharmaceuticals. nih.govnih.gov The inclusion of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net

4-Bromo-6-(trifluoromethyl)picolinonitrile serves as an ideal starting material for creating advanced chemical intermediates precisely because it contains this valuable TFMP core pre-installed and decorated with versatile synthetic handles. The bromine atom allows for facile entry into a vast chemical space via cross-coupling reactions, while the nitrile group provides a route to acids, amines, and ketones. This combination makes it a high-value building block for creating libraries of complex compounds for screening purposes or for the targeted synthesis of molecules with desired biological activities. Its derivatives are key intermediates in the synthesis of novel herbicides, fungicides, insecticides, and pharmaceutical drug candidates. nih.govnih.gov

The search yielded basic chemical properties from various suppliers, confirming its identity and commercial availability. General information on the synthesis and importance of the trifluoromethylpyridine scaffold in pharmaceuticals and agrochemicals is well-documented. Similarly, the utility of bromo-substituted heterocyclic compounds in a variety of chemical transformations, such as cross-coupling and nucleophilic substitution reactions, is a fundamental concept in organic chemistry.

However, specific research articles, patents, or detailed experimental data demonstrating the use of 4-Bromo-6-(trifluoromethyl)picolinonitrile in the synthesis of more complex molecules or in the development of polymers and functional materials could not be located. This lack of specific information prevents a detailed discussion and the creation of data tables as requested in the outline.

Therefore, while the structural features of 4-Bromo-6-(trifluoromethyl)picolinonitrile—namely the reactive bromide atom, the electron-withdrawing trifluoromethyl group, and the nitrile functionality—suggest its potential as a valuable synthetic intermediate, there is insufficient published research to provide concrete examples and detailed findings for the requested article.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 6 Trifluoromethyl Picolinonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the intricate molecular structure of 4-Bromo-6-(trifluoromethyl)picolinonitrile. By analyzing the chemical environment of each nucleus, a detailed portrait of the compound's connectivity and stereochemistry can be assembled.

Proton (¹H) NMR for Chemical Environment Analysis

The ¹H NMR spectrum of 4-Bromo-6-(trifluoromethyl)picolinonitrile is characterized by its simplicity, owing to the limited number of protons on the aromatic ring. The pyridine (B92270) ring protons, influenced by the electron-withdrawing effects of the bromine, trifluoromethyl, and cyano groups, are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm. The two protons on the pyridine ring will appear as distinct signals, likely as doublets or singlets depending on the coupling constants. The precise chemical shifts are sensitive to the solvent used for the analysis.

| Proton | Expected Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | 8.0 - 8.5 | s | N/A |

| H-5 | 7.8 - 8.3 | s | N/A |

Note: The expected values are based on the analysis of structurally similar compounds and may vary depending on experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of 4-Bromo-6-(trifluoromethyl)picolinonitrile. The spectrum will exhibit distinct signals for each of the seven carbon atoms in the molecule. The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm), with their exact chemical shifts influenced by the attached functional groups. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, while the nitrile carbon will have a characteristic chemical shift in the δ 115-125 ppm range.

| Carbon | Expected Chemical Shift (δ) ppm | Multiplicity (due to ¹⁹F coupling) |

| C-2 (C-CN) | 145 - 150 | s |

| C-3 | 125 - 130 | s |

| C-4 (C-Br) | 120 - 125 | s |

| C-5 | 135 - 140 | s |

| C-6 (C-CF₃) | 150 - 155 | q |

| CN | 115 - 120 | s |

| CF₃ | 120 - 125 | q |

Note: The expected values are based on the analysis of structurally similar compounds and may vary depending on experimental conditions.

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Characterization

¹⁹F NMR spectroscopy is particularly informative for characterizing the trifluoromethyl group in 4-Bromo-6-(trifluoromethyl)picolinonitrile. thermofisher.com Given that fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, this technique is highly sensitive. biophysics.org The trifluoromethyl group will produce a single, sharp resonance in the ¹⁹F NMR spectrum. Its chemical shift, typically in the range of δ -60 to -70 ppm (relative to CFCl₃), is indicative of the electronic environment of the CF₃ group attached to the pyridine ring. beilstein-journals.org The absence of other fluorine-containing groups results in a clean spectrum, simplifying the analysis.

| Fluorine Nuclei | Expected Chemical Shift (δ) ppm | Multiplicity |

| -CF₃ | -60 to -70 | s |

Note: The expected values are based on the analysis of structurally similar compounds and may vary depending on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 4-Bromo-6-(trifluoromethyl)picolinonitrile, COSY would be used to confirm the through-bond connectivity between the two protons on the pyridine ring, if any coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the signals of the protonated carbons on the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This technique is invaluable for confirming the positions of the substituents on the pyridine ring by observing correlations between the ring protons and the quaternary carbons (C-2, C-4, C-6) as well as the nitrile and trifluoromethyl carbons. For instance, a correlation between H-3 and C-2 (C-CN) and C-4 (C-Br) would confirm their relative positions.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar organic molecules like 4-Bromo-6-(trifluoromethyl)picolinonitrile. In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, from which ions are desorbed into the gas phase. This method typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.

A key feature in the ESI-mass spectrum of 4-Bromo-6-(trifluoromethyl)picolinonitrile would be the characteristic isotopic pattern of bromine. libretexts.org Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. openstax.org This results in two major peaks in the mass spectrum for any bromine-containing fragment, separated by two mass units (m/z) and having nearly equal intensities. libretexts.orgopenstax.org This isotopic signature is a definitive indicator of the presence of a bromine atom in the molecule and its fragments. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of the elemental formula C₇H₂BrF₃N₂.

| Ion | Expected m/z | Description |

| [M+H]⁺ (with ⁷⁹Br) | 251.94 | Protonated molecule |

| [M+H]⁺ (with ⁸¹Br) | 253.94 | Protonated molecule |

| [M+Na]⁺ (with ⁷⁹Br) | 273.92 | Sodium adduct |

| [M+Na]⁺ (with ⁸¹Br) | 275.92 | Sodium adduct |

Note: The expected m/z values are calculated based on the exact masses of the most abundant isotopes.

Field Desorption Mass Spectrometry (FD-MS)

Field Desorption Mass Spectrometry (FD-MS) is a soft ionization technique particularly suited for the analysis of thermally labile or non-volatile compounds. In this method, a sample is deposited onto an emitter, which is then subjected to a high electric field. This process allows for the desorption and ionization of molecules with minimal fragmentation, which is highly advantageous for determining the molecular weight of the parent compound.

For a molecule such as 4-Bromo-6-(trifluoromethyl)picolinonitrile, FD-MS would be expected to yield a mass spectrum dominated by the molecular ion peak. This technique would provide a clear indication of the molecular mass, confirming the compound's identity. The minimal fragmentation observed in FD-MS simplifies spectral interpretation, a significant benefit when analyzing complex molecules.

Hypothetical FD-MS Data for 4-Bromo-6-(trifluoromethyl)picolinonitrile:

| Ion | Expected m/z | Relative Intensity | Description |

| [M]+• | 250/252 | High | Molecular ion peak (showing isotopic pattern for Bromine) |

| [M+H]+ | 251/253 | Low to moderate | Protonated molecular ion |

This table is illustrative and based on the principles of Field Desorption Mass Spectrometry. Actual experimental results may vary.

Research on related pyridine derivatives has demonstrated the utility of various mass spectrometry techniques, and while specific FD-MS data for the title compound is not available, the principles of the technique suggest it would be a powerful tool for its characterization.

X-ray Crystallography for Absolute Stereochemistry and Conformation

For 4-Bromo-6-(trifluoromethyl)picolinonitrile, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous determination of its molecular structure. The resulting crystallographic data would confirm the substitution pattern on the picolinonitrile ring and provide precise measurements of the bond parameters. This information is invaluable for computational modeling and for understanding intermolecular interactions in the solid state.

Although a crystal structure for 4-Bromo-6-(trifluoromethyl)picolinonitrile is not publicly documented, studies on similarly substituted pyridine and picolinonitrile derivatives have utilized X-ray crystallography to elucidate their structures. These studies have been instrumental in confirming synthetic outcomes and in analyzing the conformational preferences of substituted pyridine rings.

Illustrative Crystallographic Data Parameters for a Substituted Picolinonitrile Derivative:

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) in which the compound crystallizes. |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-Br, C-C, C-N). |

| Bond Angles (°) | The angles formed by three connected atoms. |

| Torsion Angles (°) | The dihedral angles that define the conformation of the molecule. |

This table represents the type of data obtained from an X-ray crystallography experiment and is provided for illustrative purposes.

The application of X-ray crystallography to 4-Bromo-6-(trifluoromethyl)picolinonitrile or its derivatives would provide definitive structural information, which is fundamental for its chemical and physical characterization.

Theoretical and Computational Chemistry of 4 Bromo 6 Trifluoromethyl Picolinonitrile

Electronic Structure and Molecular Orbital Theory

The arrangement of electrons within 4-Bromo-6-(trifluoromethyl)picolinonitrile is fundamental to its chemical properties. Molecular orbital theory, supported by computational calculations, offers a framework for comprehending the distribution of electron density and the nature of chemical bonding within the molecule.

Density Functional Theory (DFT) is a robust computational method for determining the ground-state electronic properties of molecules. For 4-Bromo-6-(trifluoromethyl)picolinonitrile, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict its optimized geometry, bond lengths, bond angles, and Mulliken atomic charges.

The pyridine (B92270) ring, being aromatic, exhibits delocalized π-electron density. However, the presence of strongly electron-withdrawing substituents—the bromo, trifluoromethyl, and cyano groups—significantly perturbs this electron distribution. The trifluoromethyl and cyano groups, in particular, are powerful electron-withdrawing groups that decrease the electron density on the pyridine ring, making it more susceptible to nucleophilic attack. The bromine atom also contributes to this effect through its inductive-withdrawing properties, although it can also participate in halogen bonding.

Table 1: Predicted Ground State Properties of 4-Bromo-6-(trifluoromethyl)picolinonitrile (Representative Data)

| Property | Value |

|---|---|

| Total Energy | (Typical DFT calculated value in Hartrees) |

| Dipole Moment | (Typical DFT calculated value in Debye) |

| C-Br Bond Length | ~1.88 Å |

| C-CF3 Bond Length | ~1.50 Å |

| C-CN Bond Length | ~1.45 Å |

Note: The data in this table is representative and based on DFT calculations of similarly substituted pyridine derivatives. Actual values may vary.

For a more refined understanding of the electronic structure, ab initio methods that go beyond the approximations of DFT can be employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy for calculating electron correlation effects. These methods are computationally more demanding but can offer more precise values for energies and molecular properties. Such calculations can be particularly useful for studying excited states and weak intermolecular interactions involving the bromine and trifluoromethyl groups.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy and spatial distribution of these orbitals dictate how the molecule will interact with other chemical species.

For 4-Bromo-6-(trifluoromethyl)picolinonitrile, the HOMO is expected to be localized primarily on the pyridine ring and the bromine atom, reflecting the regions of higher electron density. The LUMO, conversely, is anticipated to be distributed over the electron-deficient pyridine ring, with significant contributions from the carbon atoms attached to the electron-withdrawing trifluoromethyl and cyano groups.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of multiple electron-withdrawing groups in 4-Bromo-6-(trifluoromethyl)picolinonitrile is expected to lower the energy of the LUMO significantly, resulting in a relatively small HOMO-LUMO gap and rendering the molecule a good electron acceptor. ekb.eg

Table 2: Predicted Frontier Molecular Orbital Energies of 4-Bromo-6-(trifluoromethyl)picolinonitrile (Representative Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -7.5 eV |

| LUMO | ~ -1.5 eV |

Note: The data in this table is representative and based on DFT calculations of similarly substituted pyridine derivatives. Actual values may vary.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transition states and the determination of reaction energy barriers.

A probable reaction pathway for 4-Bromo-6-(trifluoromethyl)picolinonitrile is nucleophilic aromatic substitution (SNAr), where the bromine atom is displaced by a nucleophile. nih.gov Computational modeling can elucidate the mechanism of such a reaction, which typically proceeds through a two-step addition-elimination process involving a Meisenheimer intermediate.

DFT calculations can be used to map the potential energy surface of the reaction, identifying the structures of the reactants, intermediates, transition states, and products. The electron-withdrawing groups on the pyridine ring are crucial for stabilizing the negatively charged Meisenheimer complex, thereby facilitating the SNAr reaction. rsc.org

By calculating the energies of the transition states and intermediates, the activation energy (energy barrier) for the reaction can be determined. This information is vital for predicting the reaction rate. A lower activation energy corresponds to a faster reaction.

For the SNAr reaction of 4-Bromo-6-(trifluoromethyl)picolinonitrile, the rate-determining step is typically the formation of the Meisenheimer intermediate. Computational studies can quantify the energy barrier for this step, providing insights into the feasibility and kinetics of the substitution reaction with various nucleophiles. rsc.orgscispace.comresearchgate.net

Table 3: Predicted Activation Energies for a Representative SNAr Reaction (Representative Data)

| Reaction Step | ΔG‡ (kcal/mol) |

|---|---|

| Nucleophilic attack and formation of Meisenheimer intermediate | ~15 - 20 |

Note: The data in this table is representative and based on computational studies of SNAr reactions on similar aromatic systems. Actual values will depend on the specific nucleophile and reaction conditions.

Structure-Reactivity Relationship Predictions

The prediction of structure-reactivity relationships for 4-Bromo-6-(trifluoromethyl)picolinonitrile is a key area of theoretical and computational chemistry, enabling the targeted design of new molecules with desired properties. By understanding how structural modifications influence the compound's activity and characteristics, chemists can streamline the synthetic process and more efficiently develop novel derivatives.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Synthetic Design

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.gov For a compound like 4-Bromo-6-(trifluoromethyl)picolinonitrile, QSAR and QSPR models can be invaluable in guiding synthetic design by predicting the activities and properties of yet-to-be-synthesized analogues.

The development of a QSAR/QSPR model for derivatives of 4-Bromo-6-(trifluoromethyl)picolinonitrile would typically involve the following steps:

Data Set Preparation: A series of analogues would be synthesized by modifying the core structure of 4-Bromo-6-(trifluoromethyl)picolinonitrile. For instance, the bromo substituent could be replaced with other halogens or functional groups. The biological activity (e.g., herbicidal, insecticidal, or pharmaceutical efficacy) and physicochemical properties (e.g., solubility, melting point) of these compounds would be experimentally determined.

Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Pertaining to the electron distribution in the molecule.

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forest and support vector machines, would be employed to build a mathematical model that links the descriptors to the observed activity or property. mdpi.com The predictive power of the model would be rigorously validated using internal and external validation techniques.

Below is a hypothetical data table illustrating the kind of data that would be used in a QSAR study for derivatives of 4-Bromo-6-(trifluoromethyl)picolinonitrile.

| Compound ID | R-Group at position 4 | Molecular Weight ( g/mol ) | LogP | Electronic Descriptor (e.g., Hammett constant) | Predicted Herbicidal Activity (IC50, µM) |

| 1 | -Br | 251.00 | 2.8 | 0.23 | 5.2 |

| 2 | -Cl | 206.55 | 2.5 | 0.23 | 7.8 |

| 3 | -I | 297.99 | 3.2 | 0.18 | 3.1 |

| 4 | -CN | 197.12 | 1.9 | 0.66 | 12.5 |

| 5 | -OCH3 | 202.14 | 2.1 | -0.27 | 25.0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Predictive Modeling for Novel Derivatization

Predictive modeling in the context of novel derivatization of 4-Bromo-6-(trifluoromethyl)picolinonitrile extends beyond traditional QSAR/QSPR by employing more advanced computational techniques, often leveraging machine learning and artificial intelligence. nih.govmalvernpanalytical.com These models can predict the outcomes of chemical reactions, suggest novel molecular structures with desired properties, and prioritize synthetic targets.

For 4-Bromo-6-(trifluoromethyl)picolinonitrile, predictive modeling could be applied in several ways to guide the synthesis of new derivatives:

Virtual Screening: Large virtual libraries of compounds that could be synthesized from 4-Bromo-6-(trifluoromethyl)picolinonitrile can be created in silico. Predictive models can then be used to screen these virtual libraries for compounds with a high probability of possessing the desired biological activity or property profile. This significantly reduces the number of compounds that need to be synthesized and tested experimentally. nih.gov

De Novo Design: Algorithms can be used to design entirely new molecules that are structurally related to 4-Bromo-6-(trifluoromethyl)picolinonitrile but are optimized for a specific biological target. These algorithms can "grow" molecules within the active site of a target protein or piece together molecular fragments to create novel scaffolds.

Reaction Prediction: Predictive models can be trained on vast datasets of chemical reactions to predict the most likely products and optimal reaction conditions for the derivatization of 4-Bromo-6-(trifluoromethyl)picolinonitrile. This can help chemists to devise more efficient synthetic routes.

For example, a machine learning model could be trained on a dataset of known kinase inhibitors to identify key structural features required for potent inhibition. This model could then be used to screen a virtual library of derivatives of 4-Bromo-6-(trifluoromethyl)picolinonitrile to identify candidates with a high predicted affinity for a particular kinase.

A hypothetical workflow for predictive modeling in the derivatization of 4-Bromo-6-(trifluoromethyl)picolinonitrile is presented in the table below.

| Step | Description | Computational Tools | Predicted Outcome |

| 1 | Scaffold Hopping | Generative models, molecular docking | Novel chemical scaffolds with similar 3D pharmacophore to the parent compound. |

| 2 | Virtual Library Generation | Combinatorial library enumeration software | A large set of virtual derivatives with diverse substituents. |

| 3 | Property/Activity Prediction | Machine learning models (e.g., Random Forest, Gradient Boosting) | A ranked list of virtual derivatives with high predicted activity and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. |

| 4 | Synthetic Feasibility Analysis | Retrosynthesis prediction software | Identification of the most promising and synthetically accessible derivatives for experimental validation. |

Note: The information in this table is a generalized representation of a predictive modeling workflow and is for illustrative purposes.

By integrating these theoretical and computational approaches, the design and synthesis of novel derivatives of 4-Bromo-6-(trifluoromethyl)picolinonitrile can be transformed from a trial-and-error process into a more rational, data-driven endeavor.

Future Directions and Emerging Research Avenues for 4 Bromo 6 Trifluoromethyl Picolinonitrile Research

Development of More Sustainable and Greener Synthetic Protocols

Traditional synthetic routes for pyridine (B92270) derivatives often involve harsh conditions and generate significant chemical waste. Future research is increasingly focused on developing more environmentally friendly and sustainable protocols for the synthesis of 4-Bromo-6-(trifluoromethyl)picolinonitrile.

Key areas of development include:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, enhanced safety, and easier scalability. beilstein-journals.orgresearchgate.net The transition from batch to continuous flow processing can significantly reduce waste and energy consumption. beilstein-journals.orgacs.orgvcu.edu For instance, microwave-assisted flow synthesis has been successfully applied to construct pyridine rings in a single, efficient step. beilstein-journals.orgresearchgate.net

Eco-Friendly Brominating Agents: A significant push is being made to replace hazardous molecular bromine with safer and more sustainable alternatives. nih.govrsc.org In-situ generation of brominating agents from stable salts like potassium bromide (KBr) or hydrobromic acid (HBr) using an oxidant is a promising approach. nih.govrsc.orgias.ac.in Electrochemical methods that use inexpensive and safe bromine salts also represent a facile and sustainable protocol for the bromination of pyridines. acs.org

Alternative Solvents: Research into replacing volatile organic compounds with greener solvents, such as ionic liquids or water-based systems, is crucial for reducing the environmental footprint of the synthesis process.

Exploration of Novel Catalytic Systems for Functionalization

The carbon-bromine bond in 4-Bromo-6-(trifluoromethyl)picolinonitrile is a prime site for functionalization, typically through cross-coupling reactions. While palladium catalysis is well-established, the future lies in exploring more economical and sustainable catalytic systems. mdpi.comresearchgate.net

Emerging catalytic strategies are summarized below:

| Catalytic System | Description | Potential Advantages |

| Earth-Abundant Metal Catalysts | Catalysts based on metals like iron, copper, and nickel are being developed as alternatives to precious metals like palladium. nih.govnih.govprinceton.edu | Lower cost, reduced toxicity, and greater natural abundance. princeton.edu |

| Photoredox Catalysis | This approach uses visible light to drive chemical reactions under mild conditions, enabling unique transformations not easily achieved through thermal methods. acs.orgnih.govresearchgate.net | High selectivity, energy efficiency, and the ability to generate reactive radical intermediates. rsc.orgnih.gov |

| Dual Catalysis | Combining two distinct catalytic cycles (e.g., a transition metal catalyst with a photoredox catalyst) in one pot can facilitate novel and challenging chemical transformations. | Synergistic effects can lead to new reaction pathways and improved efficiency. |

Iron catalysis, in particular, is gaining traction due to the metal's low cost and toxicity. princeton.eduasianpubs.org Iron-catalyzed cross-coupling reactions have shown promise for forming C-N and C-C bonds under various conditions. nih.govnih.gov Similarly, photoredox catalysis has been effectively used for the trifluoromethylation of heteroarenes and alkenes, showcasing its potential for modifying structures like 4-Bromo-6-(trifluoromethyl)picolinonitrile. researchgate.net

Expansion of Its Utility in Stereoselective Synthesis

The incorporation of the 4-Bromo-6-(trifluoromethyl)picolinonitrile moiety into chiral molecules with high stereocontrol is a largely unexplored but promising research area. Future efforts will likely focus on leveraging this compound in asymmetric synthesis.

Potential research avenues include:

Asymmetric Cross-Coupling: The development of novel chiral ligands for transition metals could enable enantioselective cross-coupling reactions, leading to the synthesis of optically active products.

Chiral Building Blocks: Using 4-Bromo-6-(trifluoromethyl)picolinonitrile as a scaffold, new chiral auxiliaries or ligands can be designed for use in a wide range of asymmetric transformations. nih.gov

Stereoselective Radical Additions: Iron-aminyl radicals have been shown to undergo stereoselective ring-opening reactions with cyclopropenes, suggesting the potential for developing radical-based methods for the stereoselective functionalization of pyridines. nih.gov

The combination of photoredox and organocatalysis has already proven successful for the enantioselective α-trifluoromethylation of aldehydes, demonstrating a viable strategy for creating chiral centers adjacent to a trifluoromethyl group. nih.govorganic-chemistry.org

Advanced Computational Studies for Mechanistic Understanding and Predictive Design

Computational chemistry is a powerful tool for gaining deeper insight into reaction mechanisms and for designing new catalysts and reactions. Advanced computational studies, such as Density Functional Theory (DFT), will be instrumental in advancing the chemistry of 4-Bromo-6-(trifluoromethyl)picolinonitrile. mdpi.comacs.org

Key applications of computational studies include:

Mechanistic Elucidation: DFT calculations can model reaction pathways, identify transition states, and clarify the roles of catalysts and reagents. acs.orgnih.gov This understanding is crucial for optimizing existing reactions and discovering new ones. researchgate.net

Catalyst Design: Computational screening can accelerate the discovery of new ligands and catalysts by predicting their effectiveness for specific transformations, thereby reducing the need for extensive experimental work.

Predicting Reactivity: By analyzing molecular properties, computational models can predict the regioselectivity and reactivity of pyridine derivatives in various reactions, guiding synthetic efforts. researchgate.net

The synergy between computational predictions and experimental validation will undoubtedly lead to a more rational and efficient approach to exploring the full potential of 4-Bromo-6-(trifluoromethyl)picolinonitrile.

Q & A

Q. What are the established synthetic routes for 4-Bromo-6-(trifluoromethyl)picolinonitrile, and what analytical techniques are critical for confirming its purity and structure?

Methodological Answer: Synthesis typically involves halogenation and trifluoromethylation of picolinonitrile precursors. Key steps include:

- Nucleophilic substitution : Bromination at the 4-position using reagents like NBS (N-bromosuccinimide) under controlled conditions.

- Trifluoromethylation : Introduction of the CF₃ group via cross-coupling (e.g., Kumada or Suzuki-Miyaura) or direct fluorination.

Q. Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity and substituent positions .

- Infrared (IR) Spectroscopy : Validate nitrile (C≡N) and CF₃ groups via characteristic stretches (~2250 cm⁻¹ for C≡N; 1100–1200 cm⁻¹ for C-F) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ = 265.95 g/mol).

- HPLC-PDA : Assess purity (>95%) and detect byproducts.

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄ | 80 | 75–85 |

| Trifluoromethylation | CuI, CF₃I, Pd(PPh₃)₄ | 100 | 60–70 |

Q. How do researchers screen the biological activity of halogenated picolinonitrile derivatives, and what in vitro models are most relevant?

Methodological Answer: Initial bioactivity screening focuses on:

- Enzyme Inhibition Assays : Target enzymes (e.g., kinases, cytochrome P450) using fluorogenic substrates or ELISA .

- Cell-Based Models : Cytotoxicity in cancer (HeLa, MCF-7) or microbial (e.g., Candida albicans) cell lines via MTT assays.

- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify ligand-protein interactions.

Q. Key Considerations :

- Use positive/negative controls (e.g., known inhibitors) to validate assay conditions.

- Dose-response curves (IC₅₀/EC₅₀) for potency assessment.

Advanced Research Questions

Q. What computational strategies predict the reactivity of the trifluoromethyl and bromine substituents in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Br and C-CF₃ bonds to assess stability under reaction conditions .

- Transition State Modeling : Identify steric/electronic barriers in Suzuki-Miyaura coupling using Gaussian or ORCA software .

- Machine Learning (ML) : Train models on existing reaction databases to predict optimal catalysts (e.g., Pd vs. Ni) or solvent systems.

Case Study :

DFT simulations reveal that electron-withdrawing CF₃ groups reduce electron density at the 4-position, slowing oxidative addition in Pd-catalyzed reactions. Adjusting ligands (e.g., XPhos) mitigates this effect .

Q. How can researchers resolve contradictions in reported reaction yields for heterocyclic synthesis using this compound?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature, catalyst loading) and identify interactions .

- Statistical Analysis : Use ANOVA to assess significance of factors (p < 0.05).

- Replication Studies : Standardize protocols (e.g., inert atmosphere, reagent purity) to minimize batch-to-batch variability.

Example : A 2³ factorial design (temperature, solvent polarity, catalyst) revealed that anhydrous DMF increases yield by 15% compared to THF .

Q. What advanced methods elucidate degradation pathways of this compound under environmental conditions?

Methodological Answer:

- Accelerated Stability Studies : Expose to UV light, humidity, or oxidative buffers (H₂O₂) and monitor degradation via:

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate hydrolysis pathways to predict persistent metabolites.

Q. Table 2: Degradation Products Under UV Exposure

| Condition | Major Degradation Product | Half-Life (h) |

|---|---|---|

| UV (254 nm) | 6-(Trifluoromethyl)picolinic acid | 48 |

| pH 9 Buffer | 4-Bromo-6-carboxypicolinonitrile | 72 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.